alpha-carotene, (6'R)-isomer
Description
Contextualization of alpha-Carotene (B108777) within the Carotenoid Family and Isomeric Forms
Carotenoids are a widespread group of naturally occurring pigments, with over 1,100 identified members. foodb.ca They are broadly classified into two main groups: carotenes, which are hydrocarbons, and xanthophylls, which contain oxygen. atamanchemicals.comnih.gov Alpha-carotene ((6'R)-β,ε-carotene) is a prominent member of the carotene subgroup. wikipedia.org Structurally, carotenoids are tetraterpenoids, meaning they are built from eight isoprene (B109036) units, resulting in a 40-carbon skeleton. foodb.ca
The defining feature of α-carotene is its two different end rings: a β-ionone ring at one end and an α-ionone (or ε-ring) at the other. atamanchemicals.comwikipedia.org This distinguishes it from its more common isomer, β-carotene, which possesses two β-ionone rings. mdpi.com The presence of the α-ionone ring in α-carotene results in a chiral center at the 6' position. This chirality gives rise to two possible stereoisomers: (6'R)-alpha-carotene and (6'S)-alpha-carotene. researchgate.netresearchgate.net While both are theoretically possible, research has shown that the (6'R)-isomer is the overwhelmingly predominant form found in nature. researchgate.netbibliotekanauki.pl
Isomerism is a key concept in understanding carotenoids. Beyond the structural isomerism seen between α- and β-carotene, geometric (cis/trans or E/Z) isomerism also occurs due to the multiple conjugated double bonds in the polyene chain. nih.govjst.go.jp In nature, most carotenoids, including α-carotene, exist predominantly in the all-trans configuration. mdpi.com
Distinctive Academic Significance of the (6'R)-Isomer in Natural Systems
The academic significance of (6'R)-alpha-carotene lies in its specific and near-exclusive natural occurrence. Extensive studies across a wide range of phototrophic organisms, including land plants and various algae, have consistently found that when α-carotene or its derivatives are present, they exist solely in the (6'R) configuration. researchgate.netresearchgate.netbibliotekanauki.pl This stereospecificity points to a highly controlled and specific biosynthetic pathway.
The biosynthesis of α-carotene from lycopene (B16060) requires the action of two key enzymes: lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE). researchgate.netpnas.org The concerted action of these two enzymes results in the formation of the characteristic β- and ε-rings of α-carotene. researchgate.net The consistent production of the (6'R)-isomer suggests that the lycopene ε-cyclase enzyme in these organisms is stereospecific, exclusively producing the (6'R)-ε-ring. researchgate.netbibliotekanauki.pl
Interestingly, while the (6'R)-isomer is the standard in plants and most algae, the (6'S)-isomer has been identified in certain unusual cyanobacteria, such as Acaryochloris. nih.gov This discovery was significant as it provided the first evidence for the natural occurrence and biosynthesis of (6'S)-α-carotene, highlighting a divergent evolutionary path for this biosynthetic capability in specific prokaryotes. nih.gov
In plants, (6'R)-alpha-carotene serves as a precursor to lutein (B1675518) ((3R,3'R,6'R)-β,ε-carotene-3,3'-diol), one of the most abundant xanthophylls in the leaves of higher plants and a crucial component of the light-harvesting complexes involved in photosynthesis. pnas.orgsciepublish.com The hydroxylation of the β- and ε-rings of (6'R)-alpha-carotene to form lutein is a stereospecific process catalyzed by cytochrome P450 enzymes. pnas.org
The distribution of organisms capable of synthesizing (6'R)-alpha-carotene and its derivatives is taxonomically limited. It is found in macrophytic red algae, various green algae, and land plants, but is notably absent in other algal groups like diatoms and dinoflagellates. researchgate.netbibliotekanauki.pl
Table 1: Distribution of α-Carotene Isomers in Nature
| Isomer | Organism Type | Examples | Significance |
|---|---|---|---|
| (6'R)-alpha-Carotene | Land Plants, Green Algae, Macrophytic Red Algae | Carrots, Pumpkins, Spinach, Chlorella, Porphyra yezoensis | The predominant natural form; precursor to lutein. |
| (6'S)-alpha-Carotene | Specific Cyanobacteria | Acaryochloris | Rare natural occurrence; indicates a different biosynthetic enzyme evolution. |
Current Frontiers and Research Imperatives for (6'R)-alpha-Carotene
Current research continues to explore the nuances of (6'R)-alpha-carotene's biosynthesis, function, and potential applications. A key frontier is the detailed structural and mechanistic understanding of the enzymes involved, particularly the lycopene ε-cyclase that dictates the (6'R) stereochemistry. bibliotekanauki.plpnas.org Elucidating the crystal structures of these enzymes can provide a molecular basis for their substrate specificity and stereoselectivity. pnas.org
Another research imperative is the exploration of metabolic engineering to enhance the production of (6'R)-alpha-carotene and its valuable derivatives like lutein. By expressing the necessary biosynthetic genes, such as those from the liverwort Marchantia polymorpha, in microbial systems like E. coli, researchers are developing platforms for the heterologous production of these compounds. sciepublish.com This approach could provide a sustainable and scalable source of these carotenoids. mdpi.com Such systems also allow for the production of novel α-carotene derivatives, like fritschiellaxanthin, which are minor in nature but may possess potent biological activities. sciepublish.com
Furthermore, there is ongoing interest in the comparative biological activities of different carotenoid isomers. While α-carotene is known to have provitamin A activity, it is about half as potent as β-carotene because it only yields one molecule of retinol (B82714) upon cleavage. atamanchemicals.com However, research is expanding to understand the specific roles of (6'R)-alpha-carotene beyond its function as a vitamin A precursor. mdpi.com The distinct stereochemistry of the ε-ring may influence its interaction with cell membranes, proteins, and its antioxidant capabilities, presenting an area for further investigation. researchgate.net
Understanding the factors that control the ratio of α- to β-carotene production in organisms is also a key research area. mdpi.com This ratio is critical as it determines the subsequent production of different xanthophylls. Investigating the regulation and interplay of lycopene cyclases is crucial for both fundamental science and for biotechnological applications aiming to produce specific carotenoid profiles. mdpi.com
Table 2: Key Enzymes in (6'R)-alpha-Carotene Biosynthesis
| Enzyme | Function | Significance for (6'R)-alpha-Carotene |
|---|---|---|
| Lycopene ε-cyclase (LCYE) | Catalyzes the formation of the ε-ring from the acyclic end of lycopene. | Its stereospecific action determines the formation of the (6'R) chiral center. |
| Lycopene β-cyclase (LCYB) | Catalyzes the formation of the β-ring from the acyclic end of lycopene. | Works in concert with LCYE to produce α-carotene. |
| CYP97C (a Cytochrome P450) | Hydroxylates the ε-ring of α-carotene. | A key step in the conversion of (6'R)-alpha-carotene to lutein. |
| CYP97A (a Cytochrome P450) | Hydroxylates the β-ring of α-carotene. | The other key hydroxylation step in lutein biosynthesis from α-carotene. |
Structure
2D Structure
Properties
Molecular Formula |
C40H56 |
|---|---|
Molecular Weight |
536.9 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[(9E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13?,20-14?,27-25?,28-26?,31-17?,32-18?,33-21?,34-22? |
InChI Key |
ANVAOWXLWRTKGA-DJUBRPBZSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=C/C=C/C=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |
Origin of Product |
United States |
Stereochemical Characterization and Chirality of 6 R Alpha Carotene
Absolute Configuration and Structural Distinctions of (6'R)-beta,epsilon-Carotene
While both (6'R)-alpha-carotene and its counterpart, β-carotene, are synthesized from the precursor lycopene (B16060), they differ in their terminal ring structures. α-Carotene contains one β-ring and one ε-ring, whereas β-carotene has two β-rings. This structural variance is the result of different enzymatic cyclization reactions at the ends of the lycopene chain. mdpi.commdpi.com
Unilateral Occurrence of (6'R)-alpha-Carotene in Phototrophic Organisms
A remarkable feature of carotenoid biosynthesis in nature is the overwhelming prevalence of a single chiral form of α-carotene. Extensive research has shown that phototrophic organisms, including a vast array of algae and all land plants, exclusively synthesize the (6'R)-isomer of α-carotene and its derivatives, such as lutein (B1675518) and siphonaxanthin. bibliotekanauki.plresearchgate.netnih.gov The (6'S)-type is conspicuously absent from these groups. bibliotekanauki.plnih.gov
The presence of (6'R)-alpha-carotene and its derivatives is limited to specific taxonomic groups of eukaryotic phototrophic organisms. bibliotekanauki.plresearchgate.netresearchgate.net Studies have systematically re-examined this distribution across numerous algal classes and land plants. The findings indicate that these carotenoids are consistently found in macrophytic red algae (Rhodophyceae), as well as in the divisions Cryptophyta, Euglenophyta, Chlorarachniophyta, and Chlorophyta (which includes Prasinophyceae, Chlorophyceae, Ulvophyceae, and Charophyceae). researchgate.netresearchgate.netnih.gov They are also universally present in land plants (e.g., Spinacia oleracea, Oryza sativa). bibliotekanauki.pl
Conversely, (6'R)-alpha-carotene is not detected in several other major algal lineages. These include Glaucophyceae, unicellular Rhodophyceae, and various classes within the Heterokontophyta (e.g., Chrysophyceae, Bacillariophyceae, Phaeophyceae, Xanthophyceae, Eustigmatophyceae), as well as Haptophyceae and Dinophyceae. bibliotekanauki.plresearchgate.netnih.gov
Table 1: Taxonomic Distribution of (6'R)-alpha-Carotene and its Derivatives
| Taxonomic Group | Representative Organisms | Presence of (6'R)-alpha-Carotene/Derivatives | Reference |
|---|---|---|---|
| Rhodophyceae (macrophytic) | Porphyra yezoensis, Grateloupia lanceolata | Present | bibliotekanauki.pl |
| Rhodophyceae (unicellular) | Cyanidioschyzon merolae, Cyanidium caldarium | Absent | bibliotekanauki.pl |
| Cryptophyceae | Cryptomonas ovata | Present | bibliotekanauki.pl |
| Euglenophyceae | Euglena viridis | Present | bibliotekanauki.pl |
| Chlorarachniophyceae | Chlorarachnion sp. | Present | bibliotekanauki.pl |
| Chlorophyta (Green Algae) | Chlamydomonas reinhardtii, Ulva pertusa, Spirogyra sp. | Present | bibliotekanauki.pl |
| Land Plants | Spinacia oleracea, Daucus carota, Oryza sativa | Present | bibliotekanauki.plresearchgate.net |
| Glaucophyceae | Cyanophora paradoxa | Absent | bibliotekanauki.pl |
| Heterokontophyta (e.g., Diatoms, Brown Algae) | Bacillariophyceae, Phaeophyceae | Absent | researchgate.net |
| Haptophyceae | Emiliania huxleyi | Absent | researchgate.net |
| Dinophyceae | Alexandrium tamarense | Absent | researchgate.net |
The unilateral occurrence of the (6'R)-isomer is attributed to the high stereospecificity of the enzyme responsible for its synthesis, lycopene ε-cyclase (CrtL-e). bibliotekanauki.plmdpi.com This enzyme catalyzes the formation of the ε-ring from the acyclic precursor lycopene. The enzyme's active site is structured in such a way that it directs the cyclization process to produce exclusively the (6'R) configuration. bibliotekanauki.plresearchgate.net Because the stereochemistry of (6'R)- and (6'S)-α-carotenes involves a different spatial direction of the ε-end group, the protein binding site is not identical for both potential products, thereby restricting the outcome to a single chiral form. bibliotekanauki.pl
However, a significant exception to this rule exists. The unusual cyanobacterium Acaryochloris marina has been found to produce (6'S)-alpha-carotene, the enantiomer with the opposite chirality. oup.com This discovery was the first evidence for the natural occurrence and biosynthesis of the (6'S)-isomer. oup.com In contrast, another cyanobacterium, Prochlorococcus marinus, produces the conventional (6'R)-alpha-carotene. oup.com This suggests the existence of a different lycopene ε-cyclase in Acaryochloris with an inverted stereochemical preference, highlighting a unique evolutionary divergence in its carotenoid biosynthesis pathway. mdpi.comoup.com
Taxonomic Distribution Across Algal Divisions and Land Plants
Advanced Spectroscopic and Chiroptical Methodologies for Stereochemical Assignment
The definitive determination of the absolute configuration of chiral molecules like (6'R)-alpha-carotene requires sophisticated analytical techniques that are sensitive to stereochemistry. The combination of chiroptical and spectroscopic methods provides the necessary evidence for unequivocal structural elucidation. bibliotekanauki.plresearchgate.net
Circular Dichroism (CD) spectroscopy is a crucial chiroptical technique for confirming the chirality of carotenoids. aip.org This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. aip.orgnih.gov Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra.
Researchers have consistently used CD spectroscopy to analyze the C-6' chirality of α-carotene and its derivatives purified from various natural sources. bibliotekanauki.plresearchgate.net The CD spectrum of naturally occurring α-carotene from plants and most algae shows a characteristic pattern that corresponds to the (6'R) configuration. oup.com This was demonstrated conclusively in a comparative study where the CD spectrum of α-carotene from Prochlorococcus marinus was consistent with the (6'R) standard, while the α-carotene from Acaryochloris marina exhibited an opposite CD spectrum, confirming its (6'S) configuration. oup.com This technique provides a direct and sensitive probe of the molecule's absolute stereochemistry. aip.orgnih.gov
The ¹H-NMR spectrum of purified α-carotene is compared with established data to confirm the connectivity of the atoms and the presence of the characteristic β- and ε-rings. oup.comnih.gov Although standard NMR techniques cannot distinguish between enantiomers like (6'R)- and (6'S)-alpha-carotene directly, they are essential for identifying the compound's constitutional isomerism and geometric isomerism (cis/trans). acs.orgresearchgate.net When used in conjunction with CD spectroscopy, HPLC-NMR provides a powerful tool for the complete and unequivocal identification of carotenoid stereoisomers directly from complex biological extracts. researchgate.net
Biosynthetic Pathways and Enzymology of 6 R Alpha Carotene
Upstream Isoprenoid Precursor Synthesis
All isoprenoids, including carotenoids, are derived from the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In nature, two distinct pathways exist for the synthesis of these precursors: the methylerythritol 4-phosphate (MEP) pathway and the mevalonic acid (MVA) pathway. nih.govresearchgate.net
In plants and algae, the biosynthesis of carotenoids, including (6'R)-alpha-carotene, occurs exclusively in plastids, such as chloroplasts in leaves and chromoplasts in flowers and fruits. nih.govfrontiersin.orgoup.com The MEP pathway is the sole source of IPP and DMAPP for the synthesis of these plastidial isoprenoids. nih.govresearchgate.netfrontiersin.orgwikipathways.org This pathway begins with the condensation of glyceraldehyde 3-phosphate (G3P) and pyruvate, which are primary products of photosynthesis. researchgate.netfrontiersin.org
Table 1: Key Enzymes of the Initial MEP Pathway
| Enzyme | Abbreviation | Substrate(s) | Product | Function |
| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) | Catalyzes the first committed and rate-limiting step of the MEP pathway. frontiersin.org |
| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | 1-deoxy-D-xylulose 5-phosphate (DXP) | 2-C-methyl-D-erythritol 4-phosphate (MEP) | Catalyzes the second step, converting DXP to MEP. frontiersin.org |
| Geranylgeranyl diphosphate synthase | GGPS | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Geranylgeranyl diphosphate (GGPP) | Synthesizes the C20 precursor for carotenoids from C5 units. researchgate.net |
The Mevalonic Acid (MVA) pathway represents an alternative route for IPP and DMAPP synthesis. nih.gov This pathway, which begins with the condensation of three molecules of acetyl-CoA, is found in the cytosol of plants, as well as in animals, fungi, and archaea. nih.govfrontiersin.orgresearchgate.netjmb.or.kr In plant cells, there is a distinct compartmentalization: the MVA pathway in the cytosol provides precursors for cytosolic and mitochondrial isoprenoids like sterols and sesquiterpenes, while the MEP pathway in plastids is dedicated to the synthesis of carotenoids, chlorophylls (B1240455), and other plastidial isoprenoids. nih.govresearchgate.netfrontiersin.org Although plants possess both pathways, it is established that the precursors for (6'R)-alpha-carotene are derived almost exclusively from the MEP pathway. nih.govresearchgate.net In contrast, organisms like fungi and animals rely solely on the MVA pathway for all their isoprenoid production. nih.gov
Elucidation of the Methylerythritol 4-Phosphate (MEP) Pathway Contribution in Plastids
Committing Steps in Carotenoid Backbone Formation
Once the C20 precursor GGPP is synthesized, the metabolic pathway is directed specifically toward carotenoid formation. This stage involves the creation of the foundational C40 hydrocarbon backbone and its subsequent modification into the colored compound lycopene (B16060).
The first committed step in the biosynthesis of all carotenoids is the head-to-head condensation of two molecules of GGPP to form the C40 compound, 15-cis-phytoene (B30313). nih.govoup.comwikipedia.org This reaction is catalyzed by the enzyme phytoene (B131915) synthase (PSY), a nuclear-encoded enzyme that is imported into and active within the plastids. nih.govfrontiersin.org PSY is widely recognized as the primary rate-limiting enzyme of the carotenoid biosynthetic pathway, and its expression and activity levels are major determinants of the total amount of carotenoids a plant tissue can accumulate. frontiersin.orgoup.comresearchgate.net Different isoforms of PSY often exist within a single plant species, exhibiting tissue-specific expression patterns. For example, in tomato, the PSY1 isoform is primarily responsible for carotenoid production in ripening fruit, while PSY2 is the main isoform in photosynthetic leaves. oup.com
Table 2: Phytoene Synthase Isoform Roles in Tomato (Solanum lycopersicum)
| Isoform | Primary Location of Activity | Primary Function | Reference |
| PSY1 | Fruit (Chromoplasts), Flower Petals | Pigment synthesis for fruit color, flower color. oup.com | oup.com |
| PSY2 | Leaves (Chloroplasts) | Carotenoid synthesis for photosynthesis. oup.com | oup.com |
| PSY3 | Roots | Root-specific functions, not typically involved in shoot carotenoid synthesis. oup.com | oup.com |
The colorless 15-cis-phytoene molecule undergoes a series of desaturation and isomerization reactions to become the deeply colored, linear molecule all-trans-lycopene. researchgate.net In plants and cyanobacteria, this conversion requires a sequence of four distinct enzymes. researchgate.netfrontiersin.orgplos.org First, phytoene desaturase (PDS) introduces two double bonds to yield 9,15,9'-tri-cis-ζ-carotene. researchgate.netresearchgate.net This is followed by the isomerization of the central 15-cis double bond by ζ-carotene isomerase (Z-ISO) to produce 9,9'-di-cis-ζ-carotene. researchgate.netoup.com Next, ζ-carotene desaturase (ZDS) catalyzes two further desaturation steps, resulting in the poly-cis intermediate 7,9,9',7'-tetra-cis-lycopene (also known as prolycopene). researchgate.netfrontiersin.org Finally, the carotenoid isomerase (CRTISO) converts the cis-isomers into the all-trans configuration of lycopene, which is the required substrate for the subsequent cyclization enzymes. frontiersin.orgaocs.orgresearchgate.netnih.gov This multi-enzyme process contrasts sharply with the pathway in most bacteria and fungi, where a single enzyme, phytoene desaturase (CrtI), catalyzes all four desaturation steps to directly convert 15-cis-phytoene into all-trans-lycopene. frontiersin.orgplos.orgaocs.org
Table 3: Comparison of Phytoene to Lycopene Conversion Pathways
| Organism Type | Key Enzymes | Intermediates | Final Product |
| Plants / Cyanobacteria | PDS, Z-ISO, ZDS, CRTISO | 9,15,9'-tri-cis-ζ-carotene, 9,9'-di-cis-ζ-carotene, 7,9,9',7'-tetra-cis-lycopene | all-trans-Lycopene |
| Bacteria / Fungi | CrtI | (Intermediates remain enzyme-bound) | all-trans-Lycopene |
Phytoene Synthase (PSY)-Mediated Condensation of Geranylgeranyl Diphosphate (GGPP)
Divergent Cyclization Reactions Leading to alpha-Carotene (B108777)
The formation of all-trans-lycopene marks a critical branch point in the pathway, from which the diverse structures of cyclic carotenoids are generated. aocs.orgnih.gov The synthesis of (6'R)-alpha-carotene is an asymmetric process that requires the coordinated action of two different cyclase enzymes. wikipedia.orgmdpi.com
The process is initiated by lycopene ε-cyclase (LCY-e), which catalyzes the formation of an ε-ring at one end of the linear lycopene molecule, producing the monocyclic intermediate δ-carotene (ε,ψ-carotene). aocs.orgresearchgate.netoup.com Subsequently, lycopene β-cyclase (LCY-b) acts on the unmodified end of δ-carotene to introduce a β-ring, completing the formation of alpha-carotene (β,ε-carotene). wikipedia.orgaocs.orgoup.com
The stereochemistry of the final product is determined by the ε-cyclase enzyme. The LCY-e found in higher plants and certain cyanobacteria, such as Prochlorococcus, specifically produces the (6'R) configuration at the C-6' chiral center of the ε-ring. mdpi.comnih.govpnas.orgsciepublish.com This results in the formation of (6'R)-alpha-carotene, the most common stereoisomer found in nature. The relative expression and catalytic activities of LCY-e and LCY-b are crucial for determining the metabolic flux partitioning between the alpha-branch (leading to alpha-carotene and lutein) and the beta-branch (leading to beta-carotene (B85742) and its derivatives). aocs.orgmdpi.com
Table 4: Enzymes in the Cyclization of Lycopene
| Enzyme | Abbreviation | Substrate | Product(s) | Role in (6'R)-alpha-Carotene Synthesis |
| Lycopene ε-cyclase | LCY-e | all-trans-Lycopene | δ-Carotene (ε,ψ-carotene) | Catalyzes the first cyclization step, forming the (6'R)-ε-ring. aocs.orgresearchgate.netpnas.org |
| Lycopene β-cyclase | LCY-b | all-trans-Lycopene, δ-Carotene | γ-Carotene (β,ψ-carotene), β-Carotene (β,β-carotene), α-Carotene (β,ε-carotene) | Catalyzes the second cyclization step, adding a β-ring to δ-carotene. wikipedia.orgaocs.orgoup.com |
Enzymatic Action of Lycopene Epsilon-Cyclase (LCYE) in epsilon-Ring Formation
The initial and defining step in the synthesis of (6'R)-alpha-carotene is the formation of an ε-ring at one end of the linear all-trans-lycopene molecule. This reaction is catalyzed by lycopene ε-cyclase (LCYE). bioone.orggoogle.com The mechanism involves a proton attack at the C2' position of the lycopene end group, leading to a carbonium ion intermediate. This intermediate is then stabilized by the loss of a proton from C4' to yield the characteristic ε-ring, which contains a non-conjugated double bond. mdpi.com This enzymatic action converts lycopene into the monocyclic intermediate, δ-carotene (β,ε-carotene). bioone.orgmdpi.com In the vast majority of higher plants, LCYE exhibits monofunctional activity, adding only a single ε-ring to its substrate. google.com This specificity prevents the formation of ε,ε-carotene and channels the δ-carotene intermediate toward the next step in α-carotene synthesis.
Enzymatic Action of Lycopene Beta-Cyclase (LCYB) in beta-Ring Formation
Following the formation of δ-carotene by LCYE, lycopene β-cyclase (LCYB) acts on the unmodified linear end of the intermediate. bioone.orgmdpi.com LCYB catalyzes the formation of a β-ring, a structure where the double bond is conjugated with the polyene chain of the carotenoid. bioone.org The mechanism is similar to ε-cyclization in its initial proton attack at C2, but the resulting carbonium ion is stabilized by the loss of a proton from C6, forming the β-ionone ring. mdpi.com This cyclization of the second end group of δ-carotene completes the synthesis, yielding the bicyclic (6'R)-alpha-carotene. frontiersin.orgmdpi.com LCYB is a versatile enzyme, also capable of catalyzing two successive β-cyclizations on all-trans-lycopene to produce β-carotene, via a γ-carotene intermediate. bioone.orgjmb.or.kr
Mechanistic Insights into the Sequential or Concerted Cyclization for (6'R)-alpha-Carotene Synthesis
Evidence from numerous studies strongly supports a sequential mechanism for (6'R)-alpha-carotene synthesis, rather than a concerted action by a multi-enzyme complex acting simultaneously on both ends of lycopene. The pathway is bifurcated at the lycopene step, where LCYE and LCYB compete for the same substrate. frontiersin.orgaocs.org The synthesis of α-carotene requires the initial action of LCYE to form the ε-ring, creating δ-carotene. bioone.orgoup.com Only then does LCYB act on the available linear end of δ-carotene to add the β-ring. bioone.orgfrontiersin.org
This sequential process is highlighted by several key findings:
Intermediate Accumulation : Genetic mutations that lead to a loss-of-function in LCYB result in the accumulation of its substrate. In organisms producing α-carotene, this would theoretically lead to an accumulation of δ-carotene if LCYE is still active. Conversely, a loss-of-function mutation in LCYE in Arabidopsis eliminates lutein (B1675518) (an α-carotene derivative) and increases the concentration of β-carotene, demonstrating that lycopene is shunted down the alternative pathway. frontiersin.org
Enzyme Competition : The ratio of α-carotene to β-carotene produced in a tissue is directly influenced by the relative expression levels and catalytic efficiencies of LCYE and LCYB. researchgate.netagrobiology.ru High LCYE activity relative to LCYB favors the initial formation of δ-carotene, thereby increasing the flux towards α-carotene. aocs.orgmdpi.com
In Vitro Reconstitution : Functional complementation assays in E. coli have demonstrated this sequence. Co-expression of LCYE and LCYB with the necessary enzymes to produce lycopene results in the synthesis of α-carotene. mdpi.com Studies with enzymes from Chlorella sorokiniana showed that the co-expression of CsLCYB and CsLCYE resulted in α-carotene as a major product. mdpi.com Similarly, research on Haematococcus pluvialis cyclases revealed an exclusive cyclization order of HpLCYE first, followed by HpLCYB, for the synthesis of α-carotene. frontiersin.org
This body of evidence confirms that the synthesis is an ordered, two-step process governed by the interplay of two distinct cyclase enzymes.
Biochemical and Structural Biology of (6'R)-alpha-Carotene Biosynthetic Enzymes
The enzymes responsible for (6'R)-alpha-carotene synthesis, LCYE and LCYB, are closely related membrane-associated flavoproteins that require FAD as a cofactor for activity. frontiersin.orgpnas.orgpnas.org Despite their sequence similarities, they possess distinct substrate specificities and catalytic activities that are fundamental to controlling the branch point of carotenoid metabolism. sci-hub.se
Characterization of Lycopene Cyclase Isoforms and Their Substrate Specificity
Plants often possess multiple isoforms of lycopene cyclases, which may be expressed in different tissues (e.g., photosynthetic leaves versus non-photosynthetic fruits and flowers) or at different developmental stages. frontiersin.orgbioone.org These isoforms can exhibit varied substrate specificities and catalytic efficiencies. For instance, in tomato, a chloroplastic LCYB (LCYB1) is essential for plant growth, while a chromoplast-specific isoform (CYCB or LCYB2) functions primarily in fruit coloration. frontiersin.orgbioone.org
Biochemical characterization, often using heterologous expression systems like E. coli, has elucidated the specific activities of these enzymes from various species. While most LCYB enzymes are robust bicyclases that efficiently convert lycopene to β-carotene, the activity of LCYE can be more varied. mdpi.comfrontiersin.org The LCYE from Arabidopsis thaliana primarily acts as a monocyclase, producing δ-carotene from lycopene. bioone.org In contrast, the LCYE from lettuce (Lactuca sativa) is capable of producing the bicyclic ε,ε-carotene. bioone.org This demonstrates that the catalytic capacity of LCYE is species-dependent.
Table 1: Substrate Specificity of Characterized Lycopene Cyclase Isoforms
| Enzyme | Organism | Primary Substrate(s) | Primary Product(s) | Key Findings/Notes | Reference |
|---|---|---|---|---|---|
| LCYE | Arabidopsis thaliana | Lycopene | δ-Carotene | Functions as a monocyclase, adding a single ε-ring. | bioone.org |
| LCYB | Arabidopsis thaliana | Lycopene, δ-Carotene | β-Carotene, α-Carotene | Catalyzes β-ring formation on both lycopene and δ-carotene. | bioone.org |
| LCYE | Lactuca sativa (Lettuce) | Lycopene | δ-Carotene, ε,ε-Carotene | Possesses both mono- and bicyclase activity, forming one or two ε-rings. | bioone.org |
| CsLCYE | Chlorella sorokiniana | Lycopene | δ-Carotene, ε,ε-Carotene, γ-Carotene | Shows strong ε-monocyclase activity but also weak ε-bicyclase and β-monocyclase activity. | mdpi.com |
| CsLCYB | Chlorella sorokiniana | Lycopene | β-Carotene | Efficiently catalyzes two β-cyclizations to produce β-carotene. | mdpi.com |
| HpLCYE | Haematococcus pluvialis | Lycopene | δ-Carotene | Acts as a monocyclase; activity precedes that of HpLCYB for α-carotene synthesis. | frontiersin.org |
Investigation of Stereospecificity Determinants in Cyclase Enzymes
The formation of the ε-ring by LCYE is a stereospecific reaction. In all known α-carotene-producing plants and many cyanobacteria, the cyclization results in the (6'R) configuration at the chiral center of the ε-ring. sciepublish.comoup.com This stereochemistry is crucial as it is conserved in downstream products like lutein. The enzyme LCYE is the sole determinant of this stereospecific outcome.
Intriguingly, research on unusual cyanobacteria has revealed that this stereospecificity is not universal. While Prochlorococcus species produce the common (6'R)-alpha-carotene, the cyanobacterium Acaryochloris marina was found to synthesize (6'S)-alpha-carotene, an unprecedented discovery in a natural system. oup.comnih.gov This finding unequivocally demonstrates that different LCYE enzymes, despite catalyzing the same fundamental reaction, possess distinct active site architectures that dictate the opposite chirality of the product. All zeaxanthins (derived from β-carotene) in these species retained the usual (3R,3'R)-chirality, indicating the stereochemical variation is specific to the ε-cyclase. nih.gov
Structural biology studies are beginning to provide insights into the molecular basis for substrate specificity and stereocontrol. The crystal structures of related carotenoid hydroxylases have revealed potential substrate channels and binding sites. pnas.org Although high-resolution structures of LCYE in complex with its substrate are not yet fully elucidated, it is understood that the precise positioning of the lycopene end group within the enzyme's active site relative to the catalytic residues and the FAD cofactor determines which proton is abstracted, thereby fixing the stereochemistry at the C-6' position.
Table 2: Chirality of α-Carotene Produced by Different Organisms
| Organism Type | Example Species | Chirality of α-Carotene | Reference |
|---|---|---|---|
| Higher Plants | Daucus carota, Arabidopsis thaliana | (6'R)-β,ε-carotene | sciepublish.comoup.com |
| Green Algae | General | (6'R)-β,ε-carotene | nih.gov |
| Cyanobacteria (Prochlorococcus) | Prochlorococcus marinus | (6'R)-β,ε-carotene | oup.comnih.gov |
| Cyanobacteria (Acaryochloris) | Acaryochloris marina | (6'S)-β,ε-carotene | oup.comnih.gov |
Biological Roles and Molecular Mechanisms of 6 R Alpha Carotene in Non Human Systems
Photoprotective Strategies Against Photo-Oxidative Damage
Under conditions of high light intensity, the photosynthetic apparatus can absorb more light energy than it can utilize for carbon fixation. This excess energy can lead to the formation of reactive oxygen species (ROS), such as singlet molecular oxygen (¹O₂), which can cause significant damage to cellular components. wikipedia.orgnih.gov Carotenoids, including (6'R)-alpha-carotene, play a critical role in photoprotection through several mechanisms. oup.com
Singlet oxygen is a highly reactive and damaging molecule produced when a triplet-excited chlorophyll (B73375) molecule transfers its energy to ground-state molecular oxygen (³O₂). Carotenoids are exceptionally efficient quenchers of ¹O₂, dissipating its energy harmlessly as heat. nih.gov This physical quenching process involves the transfer of energy from ¹O₂ to the carotenoid, resulting in a ground-state oxygen molecule and a triplet-excited carotenoid. The carotenoid then returns to its ground state through non-radiative decay.
The efficiency of ¹O₂ quenching varies among different carotenoids. Alpha-carotene (B108777) has demonstrated significant quenching ability. Comparative studies have established the relative quenching efficiencies of various carotenoids.
Table 1: Relative Singlet Oxygen (¹O₂) Quenching Rate Constants of Various Carotenoids
Note: The relative quenching rates are compiled from various studies and may differ based on the experimental system (e.g., in solution vs. in liposomes). nih.govacs.org Alpha-carotene is consistently shown to be an effective quencher, though generally less so than lycopene (B16060) but often comparable to or more effective than β-carotene.
In addition to directly quenching ¹O₂, carotenoids are central to a process known as non-photochemical quenching (NPQ). NPQ is a feedback mechanism that allows plants and algae to dissipate excess absorbed light energy as heat, thus preventing the over-reduction of the photosynthetic electron transport chain and the formation of ROS. frontiersin.orgoup.com
This process is highly regulated and involves the xanthophyll cycle, where the xanthophyll violaxanthin (B192666) is converted to antheraxanthin (B39726) and then to zeaxanthin (B1683548) under high light conditions. nih.gov While the xanthophyll cycle primarily involves β-carotene derivatives, there is strong evidence that α-carotene-derived xanthophylls, such as lutein (B1675518), also contribute significantly to NPQ. aocs.org Mutants deficient in the synthesis of α-carotene-derived xanthophylls exhibit reduced NPQ capacity and increased sensitivity to high light. frontiersin.org Although zeaxanthin is often considered the primary quencher, lutein is also believed to play a role in dissipating energy within the LHCs. aocs.org The precise molecular mechanism of NPQ is complex and involves conformational changes within the LHC proteins, triggered by a low pH in the thylakoid lumen, which facilitates the formation of quenching sites involving chlorophylls (B1240455) and carotenoids. acs.org
Direct Quenching of Singlet Molecular Oxygen (¹O₂)
Precursor Functions in Secondary Metabolite Biosynthesis
(6'R)-alpha-Carotene is not only an active molecule in photosynthesis but also serves as a crucial precursor for the biosynthesis of other essential compounds in plants. oup.compnas.org The enzymatic modification of the carotene backbone gives rise to a variety of secondary metabolites with diverse functions.
The most well-documented role of (6'R)-alpha-carotene as a precursor is in the biosynthesis of lutein, a dihydroxy-xanthophyll. pnas.orgnih.gov This conversion involves the stereospecific hydroxylation of both the β- and ε-rings of the α-carotene molecule, a reaction catalyzed by cytochrome P450 enzymes (CYP97A and CYP97C families) and non-heme iron-containing hydroxylases. oup.com Lutein is one of the most abundant xanthophylls in the LHCs of higher plants and green algae, where it plays a critical role in both light harvesting and photoprotection. pnas.org
Furthermore, carotenoids, in general, are precursors to a class of plant hormones called strigolactones, which regulate plant architecture and symbiotic interactions with mycorrhizal fungi. However, research indicates that the primary precursor for strigolactones is all-trans-β-carotene, not α-carotene. frontiersin.org Additionally, the enzymatic cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs) can produce a range of apocarotenoids, which can function as signaling molecules or contribute to the flavor and aroma of fruits and flowers. Studies have shown that CCDs can cleave α-carotene, suggesting it can serve as a precursor to certain apocarotenoids, although this is less characterized than its role in lutein synthesis.
Table 2: Chemical Compounds Mentioned
Enzymatic Hydroxylation of (6'R)-alpha-Carotene to Alpha-Branch Xanthophylls (e.g., Lutein)
The biosynthesis of lutein, a vital xanthophyll, from (6'R)-alpha-carotene is a multi-step process involving the hydroxylation of both the β- and ε-rings of the alpha-carotene molecule. pnas.orgnih.gov This conversion is primarily mediated by two distinct classes of cytochrome P450 monooxygenases. pnas.orgoup.com
Catalysis by Cytochrome P450 Monooxygenases (CYP97A3, CYP97C1)
The hydroxylation of alpha-carotene to lutein is catalyzed by the sequential and synergistic action of two key cytochrome P450 enzymes: CYP97A3 and CYP97C1. pnas.orgnih.govoup.com In the model plant Arabidopsis thaliana, CYP97A3 is primarily responsible for hydroxylating the β-ring of alpha-carotene, converting it to zeinoxanthin (B1232132). oup.comoup.comresearchgate.net Subsequently, CYP97C1 acts on the ε-ring of zeinoxanthin to produce lutein. oup.comoup.com
While this is the preferred pathway, studies have revealed a degree of functional overlap and flexibility. oup.comnih.gov CYP97C1 has been shown to be capable of hydroxylating both the β- and ε-rings of alpha-carotene, and CYP97A3 exhibits some minor activity towards the ε-ring. oup.comnih.gov In fact, triple mutants of Arabidopsis lacking other carotenoid hydroxylases but possessing a functional CYP97C1 can still produce significant amounts of lutein, indicating its capacity to perform both necessary hydroxylation steps. oup.com Similarly, the presence of CYP97A3 alone allows for the production of a small amount of lutein. oup.com The coordinated expression and potential heterodimerization of CYP97A3 and CYP97C1 are thought to enhance the efficiency of lutein synthesis. nih.govresearchgate.net
The regulation of these enzymes is critical. For instance, in the microalga Chlamydomonas reinhardtii, the transcript levels of the cytochrome-dependent carotene β- and ε-hydroxylases show a significant increase in response to high light stress, suggesting their important role in regulating xanthophyll synthesis under such conditions. tandfonline.com
Stereospecificity of Hydroxylation (pro-3R) and Structural Basis
The enzymatic hydroxylation of alpha-carotene to lutein is a highly stereospecific process. Both the hydroxylation of the β-ring and the ε-ring occur at the C-3 position and are pro-3R–stereospecific, meaning the hydroxyl group is added to a specific face of the ring structure. pnas.orgnih.gov This precise stereochemistry is crucial for the final structure and function of lutein. The differing chirality at the C-3 position of the hydroxylated ε-ring compared to the β-ring was an early indicator that distinct enzymes were responsible for these reactions. pnas.org
Structural studies of CYP97A3 and CYP97C1 have provided insights into the molecular basis for their substrate specificity and stereospecificity. The crystal structures of these enzymes reveal specific substrate channels and binding sites that orient the alpha-carotene molecule for the precise pro-3R hydroxylation. pnas.orgnih.gov For example, the structure of CYP97A3 bound to a retinal molecule has shed light on the details of pro-3R stereospecificity. pnas.orgnih.gov
Bioconversion to Apocarotenoids, Including Aroma Compounds
(6'R)-alpha-carotene, like other carotenoids, can be cleaved to produce a class of smaller molecules known as apocarotenoids. frontiersin.orgmdpi.com This cleavage can occur through enzymatic action, primarily by carotenoid cleavage dioxygenases (CCDs), or non-enzymatically through oxidation by reactive oxygen species. frontiersin.orgmdpi.com
Apocarotenoids derived from carotenoids like alpha-carotene contribute significantly to the flavor and aroma of many fruits and flowers. mdpi.comresearchgate.net For instance, the degradation of carotenoids can lead to the formation of volatile compounds such as β-ionone, which has a characteristic floral scent. mdpi.com While much of the research on aroma compounds has focused on β-carotene, the structural similarity of alpha-carotene suggests its potential contribution to the pool of aroma precursors.
Role in Phytohormone Signaling Pathways (e.g., Abscisic Acid)
Carotenoids are precursors to essential plant hormones, notably abscisic acid (ABA) and strigolactones. jircas.go.jpaocs.org The biosynthesis of ABA, a key regulator of plant responses to abiotic stress and developmental processes like seed dormancy, proceeds from the cleavage of specific xanthophylls. frontiersin.orgbioone.org
Physiological Contributions in Plants and Algae Beyond Photosynthesis
While the role of carotenoids in photosynthesis is paramount, (6'R)-alpha-carotene and its derivatives contribute to other vital physiological functions in plants and algae.
Carotenoids, including those derived from alpha-carotene, are essential for protecting the photosynthetic apparatus from photo-oxidative damage. wikipedia.orgfefana.orgnih.gov They act as antioxidants, quenching harmful reactive oxygen species that are generated, particularly under high light conditions. wikipedia.orgfefana.org The accumulation of lutein, derived from alpha-carotene, has been linked to photoprotection. tandfonline.com
Furthermore, the vibrant colors produced by carotenoids in flowers and fruits play a crucial role in attracting pollinators and seed dispersers, thus contributing to the reproductive success of the plant. researchgate.netjircas.go.jp Carotenoid catabolism also produces compounds, such as β-ionones, that are involved in plant-insect interactions. aocs.org
Metabolic Fates and Biotransformations of 6 R Alpha Carotene in Non Human Biological Models
In Vitro and Ex Vivo Models for Metabolic Studies
In vitro and ex vivo models offer controlled environments to investigate the initial steps of carotenoid metabolism, such as their interaction with cell membranes and their uptake and subsequent transformation by cells and tissues.
The journey of dietary (6'R)-alpha-carotene begins with its release from the food matrix and incorporation into mixed micelles in the gut lumen, a critical step for its absorption. publicationslist.orgnih.gov In vitro digestion models are instrumental in studying this process. These models simulate the conditions of the stomach and small intestine to assess the efficiency of micellarization. nih.govnhri.org.twnih.gov Studies have shown that the micellarization of alpha-carotene (B108777) is influenced by the food matrix and the amount of fat in a meal. nih.govresearchgate.net For instance, the transfer of alpha- and beta-carotene (B85742) to micelles from a mixed meal was found to be in the range of 12-18%. nih.gov
Liposomes, or artificial membrane vesicles, serve as excellent models to study the interaction of carotenoids with cell membranes. rsc.orgnih.govresearchgate.net As a lipophilic molecule, alpha-carotene partitions into the lipid bilayer of membranes. tandfonline.comnih.gov Its orientation and effect on membrane properties are dictated by its structure. researchgate.net Unlike xanthophylls such as lutein (B1675518), which have polar hydroxyl groups that can anchor the molecule at the membrane surface, alpha-carotene is a nonpolar carotene. researchgate.nettandfonline.com Research on β-carotene in liposome (B1194612) models shows that nonpolar carotenoids tend to locate in the hydrophobic core of the membrane. researchgate.net This positioning influences membrane fluidity and order. Studies using liposomes have also been crucial in evaluating the antioxidant activity of carotenoids within a membrane environment. In phosphatidylcholine liposomes, α-carotene demonstrated significant antioxidant activity by suppressing the formation of lipid hydroperoxides. tandfonline.com Interestingly, α-carotene was found to be a more effective antioxidant than β-carotene in this particular model system. tandfonline.com
Cultured cell lines and tissue explants from non-human models are pivotal for examining the cellular uptake and metabolic conversion of carotenoids. While the human Caco-2 cell line is a widely used model for intestinal absorption, research is expanding to include non-human cell lines to understand species-specific differences. nih.govnhri.org.tw
A promising avenue for studying carotenoid metabolism in a relevant non-human model is the use of avian cell lines. For example, the DF-1 chicken fibroblast cell line has been successfully used to study the conversion of yellow dietary carotenoids into red ketocarotenoids. memphis.edumemphis.edu In these studies, cells were genetically engineered to express key enzymes involved in carotenoid metabolism and then treated with various carotenoids to analyze their transformation products via High-Performance Liquid Chromatography (HPLC). memphis.edumemphis.edu This type of model holds significant potential for investigating the specific uptake and enzymatic transformation of (6'R)-alpha-carotene in avian species, which are known to accumulate and metabolize a diverse range of carotenoids for purposes such as pigmentation. nih.gov
Application of Micelle and Liposome Systems for Membrane Interactions
Comparative Metabolic Profiling in Non-Primate Animal Systems
Comparative studies in non-primate animals, such as birds and amphibians, are essential for understanding the diverse metabolic fates of (6'R)-alpha-carotene in the animal kingdom. These organisms often utilize carotenoids for vibrant coloration, and their metabolic pathways can offer unique insights. jst.go.jpharvestplus.org
Analysis of tissues from non-primate models has confirmed the presence of alpha-carotene and a variety of other carotenoids and their metabolites. A significant study characterized the carotenoid profiles in the plasma, liver, and ocular tissues of quail and frogs, revealing them as excellent non-primate models for metabolic studies. nih.govmemphis.edu While this study did not specifically report the concentration of (6'R)-alpha-carotene, it did identify (3R,3'R,6'R)-lutein, a carotenoid that shares the same R-configuration at the 6'-position. The presence of this and other carotenoids suggests that the metabolic machinery to process compounds with this stereochemistry exists in these animals.
The following table summarizes the key carotenoids identified in the ocular tissues of quail and frogs, which are relevant for understanding the potential metabolic landscape for (6'R)-alpha-carotene.
Interactive Table 1: Carotenoids Identified in Ocular Tissues of Quail and Frog Models
| Carotenoid | Quail | Frog |
|---|---|---|
| (3R,3'R,6'R)-Lutein | ✓ | ✓ |
| (3R,3'R)-Zeaxanthin | ✓ | ✓ |
| (3R,3'S; meso)-Zeaxanthin | ✓ | ✓ |
| (3R,3'S,6'R)-Lutein (3'-Epilutein) | ✓ | ✓ |
| 3-Hydroxy-beta,epsilon-carotene-3'-one | ✓ | ✓ |
Data sourced from a study on carotenoid transformations in nonprimate animal models. nih.govmemphis.edu
The primary enzymatic pathway for the conversion of provitamin A carotenoids is oxidative cleavage, catalyzed by carotenoid cleavage oxygenases (CCOs). researchgate.net In vertebrates, two key enzymes are β-carotene 15,15'-oxygenase (BCO1) and β-carotene 9',10'-oxygenase (BCO2). nih.govresearchgate.net
BCO1 is a cytosolic enzyme that specifically cleaves provitamin A carotenoids, including alpha-carotene, at the central 15,15' double bond to yield retinal. researchgate.netnih.gov Its substrate specificity requires at least one unsubstituted β-ionone ring. researchgate.net Studies on chicken intestinal mucosa have demonstrated the enzymatic cleavage of α-carotene to produce retinal and α-retinal. nih.gov
BCO2 is a mitochondrial enzyme with a broader substrate specificity, capable of cleaving both provitamin A and non-provitamin A carotenoids at the 9',10' position. nih.govmdpi.com This eccentric cleavage of alpha-carotene would generate β-apo-10'-carotenal and α-ionone. The resulting β-apo-10'-carotenal can then be further cleaved by BCO1 to produce retinal. researchgate.net The differential expression and activity of BCO1 and BCO2 in various tissues and across different animal species contribute to the diverse metabolic profiles of carotenoids observed in nature. researchgate.net
Identification of (6'R)-alpha-Carotene and its Derivatives in Animal Tissues (e.g., Avian, Amphibian)
Stereoisomeric Transformations and their Biological Implications
The stereochemistry of carotenoids is a critical factor in their biological recognition and metabolism. The (6'R) configuration of the ε-ring in alpha-carotene is a key structural feature. Biological systems can exhibit high stereospecificity, and the transformation of one stereoisomer into another has significant biological implications.
Studies in quail and frog models have provided direct evidence for the in vivo transformation of dietary carotenoid stereoisomers. nih.govmemphis.edu These animals, when consuming a diet containing (3R,3'R,6'R)-lutein, were found to have other stereoisomers, such as (3R,3'S,6'R)-lutein (3'-epilutein) and (3R,3'S; meso)-zeaxanthin, in their tissues. nih.govmemphis.edu The formation of these metabolites indicates the presence of enzymes capable of isomerization and other transformations. For example, the conversion of lutein to meso-zeaxanthin (B1235934) involves both a double-bond isomerization and an oxidation-reduction reaction. nih.gov
The existence of these enzymatic pathways for a carotenoid with a (6'R) configuration strongly suggests that (6'R)-alpha-carotene could undergo similar stereoisomeric transformations in these non-human models. Such transformations could alter the molecule's biological activity, its affinity for binding proteins, or its suitability as a substrate for cleavage enzymes. The generation of different stereoisomers from a single dietary precursor expands the diversity of carotenoid metabolites within an organism, potentially leading to a wider range of physiological functions.
Table of Compounds
| Compound Name |
|---|
| (6'R)-alpha-Carotene |
| alpha-Carotene |
| alpha-Cryptoxanthin |
| alpha-Doradexanthin |
| alpha-Ionone |
| alpha-Retinal |
| alpha-Tocopherol |
| Anhydrolutein |
| Astaxanthin |
| beta-apo-10'-carotenal |
| beta-Carotene |
| beta-Cryptoxanthin |
| Canthaxanthin |
| Capsanthin |
| Capsorubin |
| Crocin |
| Crustaxanthin |
| gamma-Carotene |
| Lutein |
| (3R,3'R,6'R)-Lutein |
| (3R,3'S,6'R)-Lutein (3'-Epilutein) |
| Lycopene (B16060) |
| meso-Zeaxanthin |
| (3R,3'S; meso)-Zeaxanthin |
| Neurosporene |
| Phytoene (B131915) |
| Phytofluene |
| Retinal |
| Retinol (B82714) |
| Retinyl esters |
| Zeaxanthin (B1683548) |
| (3R,3'R)-Zeaxanthin |
| (3S,3'S)-Zeaxanthin |
| ζ-Carotene |
Advanced Analytical Methodologies for 6 R Alpha Carotene Assessment
Optimized Extraction and Sample Preparation Techniques from Diverse Biological Matrices
The initial step in the analysis of (6'R)-alpha-carotene is its efficient extraction from complex biological matrices such as plasma, tissues, fruits, and vegetables. The primary challenges are the compound's lipophilic nature and its instability towards light, heat, and oxidation. researchgate.netnih.gov Therefore, extraction protocols must be rapid, performed under subdued light, and at low temperatures. nih.gov The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents is a common practice to prevent oxidative degradation. tandfonline.com
For solid matrices like fruits and vegetables, initial homogenization is required. This is often followed by solvent extraction using solvents like ethanol (B145695), acetone, or a mixture thereof. nih.govnih.govsemanticscholar.org A subsequent saponification step, typically using methanolic or ethanolic potassium hydroxide, is frequently employed. tandfonline.comnih.gov This process hydrolyzes interfering lipids (triglycerides) and xanthophyll esters, which can co-elute with carotenes, thereby simplifying the subsequent chromatographic analysis. researchgate.nettandfonline.com After saponification, the non-saponifiable fraction containing alpha-carotene (B108777) is recovered through liquid-liquid extraction with a non-polar solvent such as petroleum ether or hexane. nih.gov
For liquid matrices like human serum or plasma, a single-step protein precipitation and extraction procedure is often effective. This involves adding a solvent like acetonitrile (B52724) or ethanol to the sample, which denatures proteins and simultaneously extracts the lipophilic carotenoids. bham.ac.uk
Modern extraction techniques are also being applied to improve efficiency and reduce solvent consumption. These include accelerated solvent extraction (ASE) and supercritical fluid extraction (SFE), which utilize elevated temperature and pressure to enhance extraction speed and yield. nih.govnih.gov
Table 1: Optimized Extraction and Sample Preparation Techniques for α-Carotene
| Biological Matrix | Key Preparation Steps | Extraction Solvents | Key Considerations | References |
|---|---|---|---|---|
| Vegetables (e.g., Carrots) | Homogenization, Saponification | Ethanol, Petroleum Ether, Hexane | Saponification is crucial to remove interfering lipids and chlorophylls (B1240455). | nih.govsemanticscholar.org |
| Human Serum/Plasma | Protein Precipitation | Acetonitrile, Ethanol | A single-step procedure is often sufficient for simultaneous precipitation and extraction. | bham.ac.uk |
| Breast Milk | Saponification, Liquid-Liquid Extraction | Ethanol, Hexane/Dichloromethane | Requires removal of high lipid content. | mdpi.com |
| Animal Tissues | Homogenization, Saponification | Acetone, Hexane, Diethyl Ether | Complete homogenization is critical for efficient extraction. | nih.gov |
High-Resolution Chromatographic Separation
Due to the existence of numerous structurally related isomers, high-resolution chromatographic techniques are essential for the accurate analysis of (6'R)-alpha-carotene.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for carotenoid analysis. mdpi.comisfcppharmaspire.com While traditional C18 columns can separate major carotenoids, they often fail to resolve the various cis/trans geometrical isomers of alpha-carotene. researchgate.netajrconline.org For this purpose, columns with a triacontyl (C30) bonded stationary phase have proven superior. thomassci.comymc.co.jp The polymeric C30 phase offers exceptional shape selectivity, which is necessary to discriminate between the subtle structural differences of these isomers. ymc.co.jpnih.gov This allows for the separation of the all-trans form from its various cis-isomers, such as 9-cis, 13-cis, 9'-cis, and 13'-cis alpha-carotene, which may be present in biological samples. nih.gov The enhanced hydrophobicity of C30 columns compared to C18 phases increases retention and improves the resolution of these long-chain, non-polar molecules. ymc.co.jpymcamerica.com
Alpha-carotene possesses two chiral centers, resulting in different stereoisomers. The separation of the (6'R)-alpha-carotene enantiomer from its (6'S) counterpart requires chiral chromatography. Direct enantiomeric separation is achieved using HPLC columns with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) carbamates, are particularly effective for resolving carotenoid stereoisomers. scas.co.jpresearchgate.net For instance, an amylose tris-(3,5-dimethylphenylcarbamate) column has been successfully used to resolve the configurational isomers of similar carotenoids like lutein (B1675518) and zeaxanthin (B1683548). researchgate.net The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which allow the stationary phase to differentiate between the enantiomers. scas.co.jpyakhak.org This technique is indispensable for determining the enantiomeric purity and specific distribution of (6'R)-alpha-carotene in nature.
Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. researchgate.neteuropa.eu UHPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures. nih.gov This results in much higher separation efficiency and dramatically reduced analysis times, often cutting a 30-minute HPLC run to under 10 minutes. mdpi.comresearchgate.net For the analysis of (6'R)-alpha-carotene, UHPLC not only accelerates sample throughput but also provides sharper, narrower peaks, leading to better resolution from interfering compounds and lower limits of detection. researchgate.netresearchgate.net The reduced solvent consumption also makes UHPLC a more environmentally sustainable or "green" analytical approach. mdpi.com
Supercritical fluid chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. researchgate.net It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. researchgate.net SFC is considered a green technology due to the significant reduction in the use of organic solvents. mdpi.com For carotenoid analysis, SFC offers a separation mechanism that is complementary to reversed-phase HPLC, behaving more like normal-phase chromatography. researchgate.netuva.es This orthogonality is highly advantageous for resolving compounds that may co-elute in an HPLC system. SFC has been successfully applied to the separation of carotene isomers, including those of alpha-carotene, often using cyanopropyl-functionalized columns. nih.gov The low viscosity and high diffusivity of the supercritical mobile phase allow for fast and efficient separations. researchgate.net
Table 2: Comparison of High-Resolution Chromatographic Techniques for α-Carotene Isomer Analysis
| Technique | Stationary Phase Example | Primary Application | Key Advantages | References |
|---|---|---|---|---|
| RP-HPLC | Polymeric C30 | Resolution of geometrical (cis/trans) isomers. | Excellent shape selectivity for long-chain molecules. | researchgate.netymc.co.jpnih.gov |
| Chiral HPLC | Polysaccharide-based (e.g., amylose tris-carbamate) | Separation of enantiomers (e.g., (6'R) vs. (6'S)). | Enables direct resolution of stereoisomers. | scas.co.jpresearchgate.net |
| UHPLC | C18 or C30 (<2 µm particles) | High-throughput and high-resolution analysis. | Faster analysis, increased sensitivity, less solvent use. | researchgate.netnih.govresearchgate.net |
| SFC | Cyanopropyl | Complementary separation of isomers. | "Green" technique, orthogonal selectivity to RP-HPLC. | researchgate.netuva.esnih.gov |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Efficiency
Hyphenated Detection and Identification Systems
To ensure unambiguous identification and accurate quantification, chromatographic systems are coupled with sophisticated detectors.
A Diode Array Detector (DAD) is the most common detector used in HPLC for carotenoid analysis. nih.govmdpi.com It provides UV-Visible spectra for each eluting peak. Carotenoids exhibit characteristic absorption spectra with maxima between 400 and 500 nm, which aids in their preliminary identification and allows for accurate quantification. mdpi.comresearchgate.net
For definitive structural confirmation, Mass Spectrometry (MS) is indispensable. nih.govnih.gov Coupling liquid chromatography or SFC with MS (LC-MS, SFC-MS) provides molecular weight information for each compound. The most common ionization techniques for carotenoids are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), as they are soft ionization methods suitable for thermally labile molecules. nih.govajrconline.orgcore.ac.uk Further structural details can be obtained using tandem mass spectrometry (MS/MS), where parent ions are fragmented to create a characteristic pattern that serves as a molecular fingerprint, allowing for unequivocal identification even at trace levels. nih.govnih.gov
For the absolute assignment of the structure of a newly isolated or synthesized isomer, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Although typically performed offline after the compound has been isolated by preparative chromatography, 1H NMR provides detailed information about the molecular structure, which was used to unambiguously assign the elution order of the five predominant geometrical isomers of alpha-carotene separated on a C30 column. nih.gov
Table 3: Hyphenated Detection Systems for α-Carotene Analysis
| Detection System | Information Provided | Primary Use | References |
|---|---|---|---|
| Chromatography-DAD | UV-Visible absorbance spectrum, Retention time | Quantification and preliminary identification. | nih.govmdpi.com |
| Chromatography-MS | Molecular weight, Retention time | Confirmation of identity. | nih.govcore.ac.uk |
| Chromatography-MS/MS | Molecular weight, Fragmentation pattern | Unambiguous structural elucidation and identification. | nih.govnih.gov |
| Offline NMR | Complete molecular structure and stereochemistry | Absolute structural assignment of pure, isolated isomers. | nih.gov |
Photodiode Array Detector (DAD) for UV-Vis Absorption Fingerprinting
The photodiode array (DAD) detector is an indispensable tool in the analysis of carotenoids, providing valuable information based on their ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netnih.gov The extended system of conjugated double bonds in the polyene chain of (6'R)-alpha-carotene is responsible for its characteristic absorption of light in the visible region. rsc.org This property allows for a unique "fingerprint" that aids in its identification.
(6'R)-alpha-carotene, like many carotenoids, exhibits a characteristic trimodal absorption spectrum, with three distinct absorption maxima (λmax). nih.gov The position of these maxima is indicative of the chromophore structure. nih.gov The presence of the ε-ring in alpha-carotene, which interrupts the conjugated system compared to the two β-rings in beta-carotene (B85742), results in subtle but measurable differences in their respective UV-Vis spectra. nih.gov While mass spectrometry provides molecular weight and fragmentation data, UV-Vis spectra from a DAD offer complementary information about the chromophore system that is crucial for distinguishing between isomers with identical molecular formulas, such as alpha-carotene and beta-carotene. researchgate.netnih.gov
The specific absorption maxima for (6'R)-alpha-carotene can be recorded as it elutes from the HPLC column. These values, when compared to authentic standards or literature data, provide a strong basis for its tentative identification.
Table 1: UV-Vis Absorption Maxima of (6'R)-alpha-Carotene
| Solvent System | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
|---|---|---|---|
| Acetonitrile:Methanol:Water | 425 (shoulder) | 451 | 476 |
Data sourced from Maoka, T. (2023). nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Tandem mass spectrometry (MS/MS) is a powerful technique that provides detailed structural information and enables highly sensitive and selective quantification of (6'R)-alpha-carotene. This method involves the ionization of the target molecule, selection of a specific precursor ion, fragmentation of this ion through collision-induced dissociation (CID), and analysis of the resulting product ions. researchgate.net Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for nonpolar carotenoids like alpha-carotene. nih.gov
The fragmentation pattern of (6'R)-alpha-carotene in MS/MS is key to its unambiguous identification, particularly in distinguishing it from its isomer, β-carotene. The primary difference between these two isomers lies in the position of a double bond in one of the terminal rings, with alpha-carotene possessing one α-ionone ring and one β-ionone ring, while beta-carotene has two β-ionone rings. nih.gov This structural variance leads to the formation of diagnostic fragment ions.
In positive ion APCI-MS/MS, the most abundant fragment ion for alpha-carotene is often observed at a mass-to-charge ratio (m/z) of 123, corresponding to the α-ionone moiety; this ion is absent in the spectrum of beta-carotene. nih.govresearchgate.net Conversely, in negative ion mode, a characteristic fragment ion at m/z 480, formed via a retro-Diels-Alder fragmentation of the α-ionone ring, is a key marker for alpha-carotene. nih.govresearchgate.net Other common fragment ions arise from cleavages along the polyene chain.
Table 2: Characteristic MS/MS Fragment Ions of (6'R)-alpha-Carotene (Precursor Ion [M]⁺˙ at m/z 536.4)
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
|---|---|---|---|
| Positive APCI | 537.4 ([M+H]⁺) | 123 | α-ionone moiety (diagnostic) |
| Positive APCI | 537.4 ([M+H]⁺) | 457 | [M-80]⁺˙ |
| Positive APCI | 537.4 ([M+H]⁺) | 413 | Loss of β-ionone moiety |
| Negative APCI | 536.4 ([M]⁻˙) | 480 | Retro-Diels-Alder of α-ionone ring (diagnostic) |
| Negative APCI | 536.4 ([M]⁻˙) | 444 | [M-92]⁻˙ (Loss of toluene) |
| Negative APCI | 536.4 ([M]⁻˙) | 430 | [M-106]⁻˙ (Loss of xylene) |
Data compiled from van Breemen, R. B., et al. (2008). nih.govresearchgate.net
Integration of LC-DAD-MS/MS for Comprehensive Carotenoid Profiling
The integration of liquid chromatography with both DAD and MS/MS detectors (LC-DAD-MS/MS) provides the most comprehensive and reliable approach for the assessment of (6'R)-alpha-carotene in complex samples. researchgate.netnih.gov This hyphenated technique leverages the strengths of each component: the separation power of HPLC, the spectral fingerprinting of DAD, and the structural elucidation and sensitive quantification of MS/MS. csic.es
A typical LC-DAD-MS/MS method for carotenoid profiling, including (6'R)-alpha-carotene, employs a C30 reversed-phase column. scielo.brscielo.br C30 columns are particularly effective for separating structurally similar and isomeric carotenoids due to their shape selectivity. nih.gov The mobile phase often consists of a gradient mixture of solvents like methanol, methyl-tert-butyl ether (MTBE), and water, which allows for the efficient elution of a wide range of carotenoids with varying polarities. scielo.brmdpi.com
The DAD records the UV-Vis spectrum of each eluting peak, allowing for initial identification based on absorption maxima. ufv.br Simultaneously, the mass spectrometer provides molecular weight information from the full scan and specific structural data from the MS/MS fragmentation of selected precursor ions. scielo.br This dual-detection system allows for confident identification by matching retention time, UV-Vis spectrum, precursor mass, and fragmentation pattern with those of an authentic (6'R)-alpha-carotene standard. csic.esscielo.br This integrated approach is essential for accurate quantification and for distinguishing (6'R)-alpha-carotene from co-eluting isomers and other compounds.
Table 3: Typical Parameters for LC-DAD-MS/MS Analysis of (6'R)-alpha-Carotene
| Parameter | Setting |
|---|---|
| Liquid Chromatography (LC) | |
| Column | C30 Reversed-Phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Methanol, Methyl-tert-butyl ether (MTBE), and Water |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 29 - 35 °C |
| Photodiode Array Detector (DAD) | |
| Wavelength Range | 250 - 600 nm |
| Monitoring Wavelength | ~450 nm |
| Mass Spectrometry (MS/MS) | |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive/Negative Mode |
| Nebulizer Gas | Nitrogen |
| Drying Gas Temperature | 350 °C |
| Precursor Ion (m/z) | 536.4 or 537.4 |
| Scan Range | m/z 100 - 1300 |
Data compiled from multiple sources. scielo.brscielo.brmdpi.comufv.br
Synthetic Biology and Engineered Production of 6 R Alpha Carotene
Metabolic Engineering Strategies in Microorganisms (e.g., Yeast, Bacteria, Algae)
Microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and various microalgae serve as robust platforms for carotenoid production due to their rapid growth rates and well-characterized genetic systems. nih.govmdpi.com Metabolic engineering of these hosts involves the introduction and optimization of carotenoid biosynthetic pathways to steer carbon flux towards the desired product. nih.govmdpi.com
A primary strategy for microbial carotenoid production is the heterologous expression of genes from plants and algae, which naturally synthesize a diverse range of carotenoids. mdpi.comresearchgate.net The carotenoid biosynthetic pathway is highly amenable to this approach, as all carotenoids derive from the common precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netmdpi.com
The synthesis of α-carotene requires the coordinated action of several key enzymes. The pathway begins with the formation of geranylgeranyl diphosphate (GGPP). mdpi.com Two molecules of GGPP are then condensed by phytoene (B131915) synthase (PSY or CrtB in bacteria) to form phytoene. nih.gov A series of desaturation steps, catalyzed by enzymes like phytoene desaturase (PDS or CrtI in bacteria) and ζ-carotene desaturase (ZDS), convert colorless phytoene into the red-colored lycopene (B16060). nih.gov
The crucial branching point for α-carotene synthesis is the cyclization of lycopene. The formation of the α-ionone ring characteristic of α-carotene is catalyzed by lycopene ε-cyclase (LCY-e), while the β-ionone ring is formed by lycopene β-cyclase (LCY-b or CrtY). nih.govfrontiersin.org Therefore, the simultaneous action of both LCY-e and LCY-b is required to convert lycopene into α-carotene. nih.gov
Researchers have successfully expressed combinations of these genes in non-carotenogenic hosts like E. coli and S. cerevisiae to produce carotenoids. mdpi.comresearchgate.netgoogle.com For instance, co-expression of a phytoene synthase (e.g., crtB from bacteria), a phytoene desaturase (e.g., crtI from bacteria), and specific lycopene cyclases (LCY-e and LCY-b) can establish a functional pathway for α-carotene synthesis. google.com The choice of gene source is critical, as the efficiency and substrate specificity of enzymes from different organisms can vary significantly, impacting the final product profile. mdpi.com
Table 1: Key Enzymes and Genes in α-Carotene Biosynthesis
| Enzyme | Gene (Bacterial) | Gene (Plant/Algal) | Function |
|---|---|---|---|
| GGPP Synthase | crtE | GGPPS | Synthesizes Geranylgeranyl diphosphate (GGPP) from FPP and IPP. mdpi.com |
| Phytoene Synthase | crtB | PSY | Condenses two molecules of GGPP to form phytoene. nih.gov |
| Phytoene Desaturase | crtI | PDS, ZDS | Catalyzes desaturation steps from phytoene to lycopene. nih.gov |
| Lycopene ε-Cyclase | - | LCY-e | Catalyzes the formation of an ε-ring on one end of lycopene. nih.govfrontiersin.org |
Beyond simply introducing the necessary genes, rational pathway design aims to optimize the metabolic network of the host organism to maximize the production of (6'R)-alpha-carotene. This involves several key strategies:
Optimizing Precursor Supply: The biosynthesis of carotenoids requires a substantial supply of the isoprene (B109036) precursors, IPP and DMAPP, which are generated via the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway. mdpi.comnih.gov Overexpressing key bottleneck enzymes in these upstream pathways, such as HMG-CoA reductase (HMGR) in the MVA pathway, can significantly increase the precursor pool available for carotenoid synthesis. mdpi.com
Balancing Cyclase Expression: The ratio of α-carotene to β-carotene is determined by the relative activities of LCY-e and LCY-b. frontiersin.org Fine-tuning the expression levels of these two cyclases is crucial for maximizing the flux towards α-carotene. This can be achieved by using promoters of varying strengths or by modifying the gene copy number. google.com
Enzyme Fusion and Substrate Channeling: To improve catalytic efficiency and reduce the accumulation of intermediate metabolites, enzymes that catalyze sequential steps in the pathway can be fused together. For example, fusing LCY-e with a carotenoid cleavage dioxygenase (CCD) has been shown to improve the production of α-ionone (a derivative of α-carotene) by increasing the accessibility of the enzyme to its hydrophobic substrate. researchgate.net This strategy facilitates substrate channeling, directing intermediates from one active site to the next.
Eliminating Competing Pathways: Native metabolic pathways in the host organism may compete for precursors or convert the target product into undesired byproducts. Knocking out genes responsible for these competing pathways can redirect metabolic flux towards α-carotene production. For example, in yeast, pathways leading to ergosterol (B1671047) synthesis compete for the precursor farnesyl pyrophosphate (FPP). nih.gov
Table 2: Examples of Rational Engineering Strategies in Microbes
| Strategy | Target | Organism | Outcome | Reference |
|---|---|---|---|---|
| Overexpression of Upstream Pathway | HMG-CoA reductase (tHMG1) | S. cerevisiae | 2.2-fold increase in β-carotene production. | mdpi.com |
| Enzyme Fusion | Lycopene ε-cyclase (LcyE) and Carotenoid Cleavage Dioxygenase 1 (CCD1) | E. coli | >2.5-fold improvement in α-ionone concentration. | researchgate.net |
| Multi-copy Gene Expression | crtY, crtE, crtB, crtI | Y. lipolytica | Increased β-carotene production. | google.com |
Heterologous Expression of Plant and Algal Biosynthetic Genes
Chemo-Enzymatic and Biocatalytic Approaches for Stereospecific Synthesis
While metabolic engineering in whole cells is a powerful approach, chemo-enzymatic and biocatalytic methods offer alternative routes for producing specific stereoisomers like (6'R)-alpha-carotene with high precision. nih.gov These methods combine chemical synthesis steps with highly selective enzymatic reactions.
The synthesis of α-carotene can be achieved by building the molecule from smaller chiral precursors. The α-ionone moiety contains the critical chiral center that defines the (6'R) configuration. Biocatalysis, particularly using enzymes like lipases, is highly effective for the kinetic resolution of racemic mixtures of α-ionone and its derivatives. nih.gov
For example, racemic α-ionone can be reduced to a mixture of diastereomeric α-ionols. These alcohols can then be resolved through enzyme-mediated acetylation. Lipases, such as lipase (B570770) PS from Pseudomonas cepacia, exhibit high enantioselectivity, preferentially acetylating one enantiomer while leaving the other unreacted. nih.govthieme-connect.com The resulting acetate (B1210297) and the remaining alcohol, now enantioenriched, can be easily separated. thieme-connect.com These optically active α-ionone precursors can then be used in subsequent chemical steps, such as Wittig reactions, to construct the full C40 backbone of (6'R)-alpha-carotene. thieme-connect.com
Directed evolution and protein engineering are powerful tools for creating novel biocatalysts with desired properties. rsc.orgcore.ac.uk By introducing mutations into the genes of carotenoid biosynthetic enzymes, their substrate specificity and catalytic activity can be altered, leading to the production of novel carotenoid analogs or improved synthesis of specific isomers. nih.gov
This approach can be used to engineer carotenoid cleavage dioxygenases (CCDs) to specifically cleave α-carotene or its precursors, or to evolve lycopene cyclases with enhanced specificity for producing the ε-ring. researchgate.net Forcing biosynthetic pathways to evolve in laboratory organisms allows for high-throughput screening of enzyme libraries for new functions. nih.gov This has led to the creation of whole families of carotenoids with backbones not found in nature, demonstrating the potential to generate diverse structures, including specific analogs of (6'R)-alpha-carotene. nih.gov
Enzymatic Resolution of alpha-Ionone Precursors
Genetic Modification in Plants for Altered alpha-Carotene (B108777) Content and Isomer Profiles
In addition to microbial systems, direct genetic modification of plants is a viable strategy for enhancing or altering the carotenoid content in staple crops. nih.govashs.org This approach aims to improve the nutritional profile of foods by increasing the accumulation of specific beneficial carotenoids. frontiersin.org
The key to altering the α-carotene content in plants lies in manipulating the expression of the lycopene cyclase genes, LCY-e and LCY-b. frontiersin.org The relative expression levels of these two genes dictate the flux of lycopene into the α-branch (leading to α-carotene and lutein) versus the β-branch (leading to β-carotene and zeaxanthin). frontiersin.org
Several strategies have been employed:
Downregulation of LCY-e: By suppressing the expression of the lycopene ε-cyclase gene, the metabolic flux can be diverted away from the α-branch towards the β-branch. This strategy has been used to increase the content of β-carotene in crops like canola. tandfonline.com
Overexpression of Cyclases: Conversely, overexpressing specific cyclases can enhance the production of the corresponding carotenes. Overexpression of a plant LCY-b gene in tomato resulted in a significant increase in β-carotene levels. tandfonline.com A similar strategy targeting LCY-e could potentially increase α-carotene.
Controlling Downstream Pathways: The accumulation of α-carotene is also affected by its conversion into downstream xanthophylls like lutein (B1675518). This conversion is catalyzed by carotene hydroxylases (e.g., CYP97A and CYP97C). mdpi.comfrontiersin.org Modifying the expression of these hydroxylase genes can lead to the accumulation of their precursor, α-carotene.
Multi-gene Engineering: Combining several genetic modifications, such as overexpressing phytoene synthase (a rate-limiting enzyme) while simultaneously modulating the expression of cyclases and hydroxylases, can lead to substantial increases in total carotenoid content and a tailored isomer profile. nih.govfrontiersin.org For example, the "Golden Rice" project successfully engineered the β-carotene pathway into rice endosperm by introducing phytoene synthase and a bacterial carotene desaturase. goldenrice.org Similar multi-gene approaches could be designed to specifically enhance (6'R)-alpha-carotene.
Table 3: Examples of Genetic Modification in Plants to Alter Carotenoid Profiles
| Plant | Genetic Modification | Effect | Reference |
|---|---|---|---|
| Tomato | Antisense downregulation of LeCCD1b | Reduced production of β-ionone (derived from α- and β-carotene cleavage). | tandfonline.com |
| Canola | Downregulation of LCY-e | Increased β-carotene and β-β xanthophylls. | tandfonline.com |
| Tomato | Overexpression of Erwinia CrtY (lycopene β-cyclase) | 4-fold increase in β-carotene accumulation. | tandfonline.com |
| Maize | Breeding with select LCYE alleles | Altered flux to control α-carotene vs. β-carotene production. | frontiersin.org |
Computational and Theoretical Investigations of 6 R Alpha Carotene
Molecular Dynamics (MD) Simulations of (6'R)-alpha-Carotene within Lipid Membranes and Protein Complexes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. These simulations have been instrumental in understanding how (6'R)-alpha-carotene, a nonpolar carotenoid, orients and behaves within the complex environment of a lipid bilayer.
Research combining experimental methods with theoretical calculations has shed light on the behavior of α-carotene in model membranes. mdpi.comnih.gov In one study, MD simulations were performed on both a single α-carotene molecule (monomer) and a pair (dimer) placed horizontally in the center of a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. nih.gov The simulations revealed that both the monomer and the dimer exhibited significant freedom of movement and rotation within the core of the bilayer. nih.gov
The tilt of the α-carotene molecules relative to the normal of the bilayer surface was found to be widely distributed, with an average orientation of around 100°, indicating a generally horizontal position. nih.gov Interestingly, the simulations showed that even when separated by a considerable distance (approximately 21 Å on average), the two molecules in the "dimer" influenced each other, becoming slightly more bent than when they were present as monomers. nih.gov This stabilizing effect, confirmed by experimental data, suggests a natural tendency for α-carotene to form aggregates within the lipid bilayer. nih.gov This behavior contrasts with more polar carotenoids like zeaxanthin (B1683548) and fucoxanthin, which tend to adopt a more vertical, transmembrane orientation. nih.gov
While simulations specifically focusing on (6'R)-alpha-carotene within protein complexes are less common in the literature, the general principles of carotenoid-protein interactions have been studied. These interactions are crucial for processes like transport and enzymatic conversion. nih.gov The asymmetric structure of (6'R)-alpha-carotene, with its distinct β- and ε-rings, is expected to play a significant role in its specific binding and orientation within protein pockets. researchgate.net
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Orientation | Average tilt of ~100° relative to bilayer normal. | Predominantly horizontal orientation within the membrane core. | nih.gov |
| Dynamics | Molecules exhibit free movement and rotation. | High mobility within the hydrophobic core of the membrane. | nih.gov |
| Aggregation | Simulations of dimers show a stabilizing effect of bending. | Indicates a propensity for α-carotene to aggregate. | nih.gov |
| Comparison | Behavior contrasts with polar carotenoids (e.g., zeaxanthin) that orient vertically. | The nonpolar nature of α-carotene dictates its localization and behavior. | nih.gov |
Quantum Chemical (QM) Calculations for Electronic Structure and Spectroscopic Properties
Quantum chemical (QM) calculations are used to understand the electronic properties and spectra of molecules based on the fundamental principles of quantum mechanics. For (6'R)-alpha-carotene, these calculations provide insights into its structure, stability, and how it interacts with light.
Density Functional Theory (DFT) is a widely used QM method for these investigations. researchgate.net Studies using DFT have calculated the structures and Raman spectra of various carotenes, including α-carotene. researchgate.net These calculations have shown that the position of the main C=C stretching band in the Raman spectrum is primarily dependent on the length of the conjugated polyene chain. researchgate.net For carotenes like α-carotene, the two π-π-conjugated C=C double bonds located in the ionone (B8125255) rings reduce the effective conjugation length compared to a fully linear polyene like lycopene (B16060). researchgate.net
The unique chirality at the C-6' position in (6'R)-alpha-carotene is a key structural feature. Research has shown that in phototrophic organisms, only the (6'R)-isomer is found, not the (6'S)-isomer. bibliotekanauki.pl This stereochemical exclusivity suggests that the protein environments in which these molecules are synthesized and bound are highly specific. bibliotekanauki.pl The different spatial arrangement of the ε-end group in the (6'R)- versus the (6'S)-isomer would necessitate different binding sites on a protein. bibliotekanauki.pl
QM/MM (Quantum Mechanics/Molecular Mechanics) is a hybrid method that combines the accuracy of QM for a specific region of interest (like the carotenoid) with the efficiency of classical MM for the surrounding environment (like a protein or solvent). mdpi.comresearchgate.net This approach is particularly useful for studying how the protein environment influences the spectroscopic properties of the bound carotenoid. mdpi.comresearchgate.net For instance, the torsion of the terminal rings is a major factor affecting the electronic properties and excitation energies of carotenoids, which can be accurately modeled with QM/MM calculations. mdpi.com
| Computational Method | Property Investigated | Key Finding | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Raman Spectra | The position of the C=C stretching band depends on the effective conjugation length of the polyene chain. | researchgate.net |
| - | Chirality | Only the (6'R)-isomer is found in phototrophic organisms, implying stereospecific protein interactions. | bibliotekanauki.pl |
| QM/MM | Spectroscopic Properties in Proteins | The protein environment, particularly its effect on the torsion of the end-rings, significantly influences the electronic properties and excitation energies. | mdpi.com |
In Silico Modeling of Enzyme-Substrate Interactions and Reaction Mechanisms
In silico modeling, including molecular docking and QM/MM methods, is crucial for elucidating how (6'R)-alpha-carotene interacts with enzymes. These models help to visualize binding modes and understand the mechanisms of enzymatic reactions like hydroxylation and cleavage.
The biosynthesis of lutein (B1675518) from α-carotene is a key example. This process involves the stereospecific hydroxylation of the β- and ε-rings of α-carotene, catalyzed by two distinct cytochrome P450 enzymes, CYP97A3 and CYP97C1, respectively. pnas.org Crystal structures of these enzymes have provided a molecular basis for their substrate specificity. pnas.org In silico docking studies based on these structures can reveal the precise orientation of the α-carotene molecule within the active site, explaining the pro-3R stereospecificity of the hydroxylation reactions. pnas.org
Another critical enzymatic reaction is the cleavage of α-carotene, which serves as a precursor to vitamin A. nih.gov The enzyme responsible, β-carotene 15,15′-oxygenase 1 (BCO1), cleaves the molecule to yield one molecule of retinol (B82714) and one molecule of α-retinol. nih.gov In silico models of carotenoid cleavage dioxygenases (CCDs) have been used to investigate substrate binding and the role of active site residues. nih.gov For example, docking studies have proposed that substrates are drawn into the active site from the membrane, and specific hydrophobic residues may create a bottleneck at the entrance, influencing substrate specificity. nih.gov
| Enzyme | Reaction | Modeling Insight | Reference |
|---|---|---|---|
| CYP97A3 & CYP97C1 | Hydroxylation (Lutein synthesis) | Crystal structures and docking reveal the basis for pro-3R stereospecificity and substrate binding in the active site. | pnas.org |
| β-carotene 15,15′-oxygenase 1 (BCO1) | Cleavage (Vitamin A synthesis) | Models suggest a regio-selective cleavage at the C15-C15' bond. | nih.gov |
| Carotenoid Cleavage Dioxygenases (CCDs) | Oxygenolytic Cleavage | Docking studies hypothesize that active site residues and a bottleneck at the entrance control substrate access and specificity. | nih.gov |
Predictive Algorithms for Structure-Function Relationships of (6'R)-alpha-Carotene Derivatives
Predictive algorithms, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools used to correlate the chemical structure of molecules with their biological activity. plos.orgmdpi.com For (6'R)-alpha-carotene and its potential derivatives, QSAR can be used to predict functions such as antioxidant capacity.
QSAR studies on carotenoids have successfully used quantum chemical descriptors to predict their radical scavenging activities. plos.org These descriptors, which represent the physicochemical properties of the molecules, can include ionization energies and chemical potentials. plos.org By establishing a mathematical relationship between these descriptors and a measured activity for a set of known compounds, a model can be created to predict the activity of new, untested derivatives. plos.orgmdpi.com
The development of such predictive models involves several steps:
Data Set Compilation : Gathering a set of α-carotene derivatives with experimentally measured functional data (e.g., antioxidant activity).
Descriptor Calculation : Using computational chemistry software to calculate a wide range of molecular descriptors for each derivative.
Model Building : Employing statistical methods or machine learning algorithms, such as Multiple Linear Regression (MLR) or Artificial Neural Networks, to build a model that links the descriptors to the activity. plos.orgresearchgate.net
Validation : Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. researchgate.net
For (6'R)-alpha-carotene derivatives, QSAR models could guide the design of new compounds with enhanced or specific functionalities. For instance, by understanding which structural features (as quantified by descriptors) are most important for a particular biological activity, researchers can prioritize the synthesis of the most promising derivatives, saving time and resources. mdpi.comresearchgate.net
| Modeling Step | Description | Example Descriptors/Methods | Reference |
|---|---|---|---|
| Descriptor Calculation | Quantifying molecular properties using computational methods. | Ionization energy, chemical potential, molecular complexity, lipophilicity (H-bond character). | plos.orgresearchgate.net |
| Model Building | Establishing a mathematical link between structure and activity. | Multiple Linear Regression (MLR), Adaptive Neuro-Fuzzy Inference System (ANFIS). | plos.orgresearchgate.net |
| Model Application | Predicting the activity of novel, unsynthesized derivatives. | Screening virtual libraries of compounds to identify promising candidates for synthesis. | mdpi.comresearchgate.net |
Research Gaps and Future Academic Directions for 6 R Alpha Carotene
Unraveling Complete Regulatory Networks of (6'R)-alpha-Carotene Biosynthesis
The biosynthesis of carotenoids is a complex and tightly regulated process. researchgate.net In plants and algae, it involves a series of enzymatic steps, starting from the isoprenoid pathway. mdpi.com The formation of alpha-carotene (B108777), with its characteristic ε-ring, is catalyzed by the enzyme lycopene (B16060) ε-cyclase (LCYE). mdpi.com The stereospecificity of this reaction, leading exclusively to the (6'R)-isomer in phototrophic organisms, is a key area requiring further investigation. researchgate.netresearchgate.net
While the core biosynthetic pathway is known, the intricate regulatory networks that control the flux towards (6'R)-alpha-carotene are not fully elucidated. nsfc.gov.cn This includes understanding the transcriptional, post-transcriptional, and post-translational regulation of the key enzymes involved, particularly LCYE and lycopene β-cyclase (LCYB). In many organisms, carotenoid biosynthesis is regulated by complex cascades of alternative sigma factors, as seen in Azospirillum brasilense, highlighting the need to identify similar systems governing (6'R)-alpha-carotene synthesis. nih.gov
Future research should focus on:
Identifying and characterizing transcription factors that specifically bind to the promoter regions of LCYE and other crucial genes in the pathway.
Investigating the role of post-transcriptional modifications , such as alternative splicing and microRNAs, in regulating the expression of biosynthetic genes.
Elucidating the impact of environmental cues , like light intensity and quality, on the regulatory networks to understand how organisms modulate (6'R)-alpha-carotene production in response to changing conditions.
| Key Enzymes in α-Carotene Biosynthesis | Function | Regulatory Research Gaps |
| Phytoene (B131915) synthase (PSY) | Commits the pathway to carotenoid synthesis | Understanding of specific transcriptional activators and repressors. |
| Phytoene desaturase (PDS) | Introduces double bonds into phytoene | Regulation at the protein level and complex formation. |
| ζ-Carotene desaturase (ZDS) | Continues the desaturation process | Coordination with other enzymes in the pathway. |
| Lycopene ε-cyclase (LCYE) | Catalyzes the formation of the ε-ring, a key step for α-carotene | Factors determining the exclusive (6'R) stereospecificity. |
| Lycopene β-cyclase (LCYB) | Catalyzes the formation of the β-ring | Competitive regulation with LCYE for the lycopene substrate. |
Comprehensive Elucidation of Minor (6'R)-alpha-Carotene Derived Metabolites and Their Biological Activity
While (6'R)-alpha-carotene itself has provitamin A activity, its metabolic fate extends beyond conversion to retinol (B82714). rsc.org It serves as a precursor to a variety of other carotenoids, most notably lutein (B1675518), through hydroxylation reactions catalyzed by enzymes like cytochrome P450s. mdpi.com However, the full spectrum of minor metabolites derived from (6'R)-alpha-carotene and their specific biological activities remain largely unexplored. carotenoidsociety.org
The identification and characterization of these minor metabolites are essential for a complete understanding of the physiological roles of (6'R)-alpha-carotene. For instance, various oxidative metabolites of other major carotenoids have been identified in human serum and tissues, suggesting that similar metabolic pathways may exist for alpha-carotene. carotenoidsociety.org
Future research efforts should be directed towards:
Utilizing advanced analytical techniques , such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to identify and structurally elucidate novel, minor metabolites of (6'R)-alpha-carotene in various biological systems. researchgate.net
Investigating the biological activities of these newly identified metabolites, including their antioxidant, anti-inflammatory, and signaling properties.
Exploring the enzymatic pathways responsible for the formation of these minor metabolites to understand their regulation and physiological relevance.
| Known and Potential Metabolites of (6'R)-alpha-Carotene | Known/Hypothesized Function | Research Focus |
| (3R,6'R)-α-Cryptoxanthin | Provitamin A, antioxidant. bibliotekanauki.pl | Full range of biological activities and further metabolism. |
| (3R,3'R,6'R)-Lutein | Macular pigment, antioxidant. researchgate.net | Elucidation of all enzymatic steps from (6'R)-alpha-carotene. |
| Minor Oxidative Metabolites | Largely unknown. | Identification, structural characterization, and bioactivity screening. carotenoidsociety.org |
| Apocarotenoids | Potential signaling molecules. | Investigating their formation from (6'R)-alpha-carotene and specific roles. |
Development of Advanced Non-Invasive Analytical Techniques for In Situ (6'R)-alpha-Carotene Monitoring
Current methods for carotenoid analysis, such as high-performance liquid chromatography (HPLC), are highly accurate but are destructive and not suitable for real-time, in situ measurements. researchgate.net The development of non-invasive techniques is crucial for monitoring the dynamics of (6'R)-alpha-carotene in living systems, such as in plant tissues or human skin.
Raman spectroscopy has emerged as a promising non-invasive tool for detecting carotenoids in biological samples. researchgate.netmdpi.com This technique relies on the characteristic vibrational modes of the carotenoid polyene chain. researchgate.net However, further refinement is needed to specifically differentiate (6'R)-alpha-carotene from other carotenoids and to accurately quantify its concentration in complex biological matrices.
Future research should aim to:
Enhance the specificity of Raman spectroscopy for (6'R)-alpha-carotene by exploring different excitation wavelengths and advanced data analysis algorithms.
Develop and validate portable, non-invasive devices for rapid and on-site monitoring of (6'R)-alpha-carotene content in agricultural and clinical settings.
Integrate non-invasive monitoring with other imaging modalities to provide a spatiotemporal understanding of (6'R)-alpha-carotene distribution and dynamics within tissues. scholaris.ca
Integration of Multi-Omics Data for a Systems-Level Understanding of (6'R)-alpha-Carotene Biology
A holistic understanding of the role of (6'R)-alpha-carotene requires a systems biology approach, integrating data from various "omics" platforms. nih.govnih.gov This includes genomics, transcriptomics, proteomics, and metabolomics. By combining these datasets, researchers can construct comprehensive models of the regulatory networks and metabolic pathways related to (6'R)-alpha-carotene. mdpi.comfrontiersin.org
Multi-omics integration can reveal complex interactions that are not apparent from single-omics studies. nih.gov For example, correlating transcriptomic data for biosynthetic genes with metabolomic profiles of (6'R)-alpha-carotene and its derivatives can provide insights into the regulatory control points of the pathway. mdpi.com
Future directions in this area include:
Generating comprehensive multi-omics datasets from organisms under various genetic and environmental perturbations that affect (6'R)-alpha-carotene levels.
Developing advanced computational tools and bioinformatics pipelines for the effective integration and visualization of these large datasets. mdpi.comfrontiersin.org
Utilizing systems biology models to predict the outcomes of genetic or environmental manipulations on (6'R)-alpha-carotene production and to identify key targets for metabolic engineering. researchgate.net
Exploration of Specific Stereoisomeric Interactions with Macromolecules
The specific three-dimensional structure of a molecule is often critical for its interaction with other biological macromolecules, such as proteins and nucleic acids. While it is known that carotenoids can bind to proteins, the specific interactions of the (6'R)-isomer of alpha-carotene with macromolecules are not well understood. The chirality at the 6'-position likely plays a significant role in determining the binding affinity and specificity. researchgate.netresearchgate.net
Understanding these stereoisomeric interactions is fundamental to elucidating the mechanisms by which (6'R)-alpha-carotene exerts its biological effects. For instance, its binding to specific proteins could be involved in its transport, storage, or antioxidant function.
Future research should focus on:
Utilizing techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of (6'R)-alpha-carotene in complex with its target proteins.
Employing computational modeling and molecular docking studies to predict and analyze the binding interactions between (6'R)-alpha-carotene and various macromolecules.
Comparing the binding affinities and functional consequences of the (6'R)-isomer versus other stereoisomers of alpha-carotene to understand the importance of its specific chirality. mdpi.comjst.go.jp
Q & A
Basic Research Questions
Q. How can researchers determine the (6'R)-isomer ratio in alpha-carotene samples using chromatographic methods?
- Methodology : Use High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) to separate isomers. System suitability tests should include mobile phase optimization (e.g., acetonitrile/methanol/ethyl acetate gradients) and calibration with certified reference standards. Calculate isomer percentages using peak area ratios relative to total carotenoids .
- Key Considerations : Validate reproducibility by comparing retention times and spectral data against authenticated standards. Ensure column temperature and flow rate stability to prevent isomer interconversion during analysis .
Q. What are standardized protocols for isolating alpha-carotene isomers from natural sources?
- Methodology : Employ supercritical CO₂ extraction (SC-CO₂) with pressure (200–400 bar) and temperature (40–60°C) gradients to optimize yield and isomer selectivity. Co-solvents like ethanol can enhance polarity-dependent separation of (6'R)-alpha-carotene from all-trans isomers .
- Validation : Confirm isomer identity via NMR spectroscopy, focusing on stereochemical shifts (e.g., δ 1.05–1.25 ppm for methyl groups in the (6'R) configuration) .
Q. How can researchers validate the purity of synthesized (6'R)-alpha-carotene?
- Methodology : Follow pharmacopeial guidelines (e.g., USP-NF) for carotenoid quantification. Use UV-Vis spectroscopy (λ = 450 nm) for rapid purity assessment and mass spectrometry (MS) to detect trace impurities (e.g., oxidation byproducts) .
Advanced Research Questions
Q. How to design experiments investigating the antioxidant activity of (6'R)-alpha-carotene compared to other isomers?
- Methodology :
- Use Trolox Equivalent Antioxidant Capacity (TEAC) assays to measure radical scavenging activity.
- Apply Principal Component Analysis (PCA) to correlate antioxidant activity with isomer ratios (e.g., 9-cis vs. all-trans) in extracts .
- Experimental Controls : Include synthetic antioxidants (e.g., BHT) as positive controls and account for matrix effects from co-extracted lipids .
Q. How can contradictory findings between epidemiological studies and clinical trials on carotenoid bioactivity be reconciled?
- Case Example : The ATBC trial ( ) showed beta-carotene increased lung cancer risk in smokers, conflicting with observational data.
- Methodology :
- Critically evaluate study design: Randomized trials (e.g., ATBC) control confounders but may miss long-term effects.
- Analyze isomer-specific interactions: (6'R)-alpha-carotene’s stability in oxidative environments (e.g., smoker’s lungs) might differ from beta-carotene .
- Recommendation : Use Mendelian randomization to isolate genetic confounding in observational data .
Q. What strategies optimize extraction conditions for maximizing (6'R)-alpha-carotene yield?
- Methodology : Apply response surface methodology (RSM) with pressure, temperature, and CO₂ density as variables. Prioritize high-density CO₂ (low temperature, high pressure) for enhanced solubility of nonpolar isomers .
- Validation : Compare extraction kinetics using Arrhenius models to predict isomer degradation thresholds .
Q. How to assess the bioavailability of (6'R)-alpha-carotene in human serum?
- Methodology : Conduct controlled feeding trials with isomer-enriched diets. Use LC-MS/MS to quantify serum concentrations, adjusting for lipid profiles and apolipoprotein interactions that affect absorption .
- Key Finding : All-trans isomers show higher bioavailability than cis-forms, but (6'R)-alpha-carotene’s binding affinity to LDL may enhance tissue delivery .
Methodological Resources
- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure research questions. Leverage academic databases (e.g., PubMed, Scopus) with search terms like "alpha-carotene stereoisomers" AND "antioxidant activity" .
- Data Contradiction Analysis : Apply Hill’s criteria (e.g., temporality, biological gradient) to evaluate causality in conflicting studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
